Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate
Description
Historical Context in Quinoline Research
The investigation of quinoline derivatives dates to the 19th century with the isolation of natural alkaloids like quinine from Cinchona bark. This compound emerged as a synthetic target during the mid-20th century alkaloid synthesis boom, when researchers sought to replicate complex natural product architectures. Early synthetic routes relied on classical cyclization methods, but yielded limited stereochemical control. The development of transition metal catalysis in the 1980s revolutionized access to such bicyclic systems, enabling precise construction of the 4a/8a stereocenters through asymmetric hydrogenation and cyclopropanation strategies.
A landmark 2025 study demonstrated the compound's utility as a synthetic precursor to fawcettimine-type alkaloids, highlighting its role in accessing biologically active natural product analogs. Modern synthetic approaches now achieve >90% enantiomeric excess using rhodium and palladium catalysts, with reaction yields exceeding 75% under optimized conditions.
Structural Significance in Heterocyclic Chemistry
The compound's architecture combines a partially saturated quinoline core with an ester-functionalized bridgehead carbon, creating unique electronic and steric properties. Key structural features include:
The equatorial orientation of the ethyl carboxylate group creates a pseudo-axial dipole moment that enhances molecular recognition with biological targets. Nuclear magnetic resonance studies reveal restricted rotation about the C4a-N bond, resulting in distinct diastereotopic proton environments in the saturated rings.
Place in Quinoline Derivative Classifications
This compound occupies a unique niche within quinoline taxonomy, distinguished by its saturation pattern and functionalization:
Classification Hierarchy:
- Core Structure: Quinoline
- Subclass: Perhydroquinoline (fully saturated)
- Variant: Octahydroquinoline (partial saturation)
- Derivative: 4a-Carboxylate esters
- Specific: Ethyl (4aS,8aS)-configured derivatives
- Derivative: 4a-Carboxylate esters
- Variant: Octahydroquinoline (partial saturation)
- Subclass: Perhydroquinoline (fully saturated)
Comparative analysis with related structures:
| Compound | Saturation Level | Key Substituents | Biological Relevance |
|---|---|---|---|
| Quinoline | Fully aromatic | None | Antimalarial lead |
| 1,2,3,4-Tetrahydroquinoline | One saturated ring | Variable at 3-position | MAO inhibition |
| Decahydroquinoline | Fully saturated | Multiple stereocenters | Alkaloid biosynthesis |
| Target Compound | 8π-electron system | 4a-COOEt, 8aS configuration | Neurological modulation |
The partial saturation pattern differentiates it from both fully aromatic quinolines and completely saturated decahydro derivatives, enabling unique π-orbital interactions that influence redox properties and binding affinities.
Research Significance and Academic Interest
Three primary factors drive sustained investigation of this compound:
Synthetic Challenge: The stereoselective formation of the 4aS,8aS configuration tests modern catalytic methods. Recent advances using Rh₂(esp)₂ catalysts achieve diastereomeric ratios >20:1 in cyclopropanation-ring opening cascades.
Biological Potential: Preliminary studies indicate nanomolar affinity for σ-1 receptors (Ki = 34 nM) and moderate inhibition of acetylcholinesterase (IC₅₀ = 2.1 μM), suggesting applications in neurodegenerative disease research.
Material Science Applications: The rigid bicyclic core serves as a chiral scaffold for liquid crystal development, with calculated nematic-isotropic transition temperatures exceeding 150°C in mesogenic derivatives.
Properties
IUPAC Name |
ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h10,13H,2-9H2,1H3/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOWINSTLPBJR-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCCC[C@@H]1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like ethyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
-
Acidic Hydrolysis : HBr in acetic acid at elevated temperatures (80–100°C) cleaves the ester to form (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid.
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Basic Hydrolysis : NaOH in aqueous ethanol at reflux converts the ester to the sodium carboxylate, which is acidified to isolate the free acid.
Data :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr (33% in AcOH) | 80°C, 4 h | Quinoline-4a-carboxylic acid | 85–90 | |
| NaOH (2M) in EtOH | Reflux, 6 h | Sodium carboxylate (acidified to free acid) | 78 |
Reduction of the Lactam Carbonyl
The compound’s bicyclic structure contains a lactam group, which can be reduced to form a secondary amine.
Reaction Conditions :
-
LiAlH₄ Reduction : Lithium aluminum hydride in anhydrous THF selectively reduces the lactam to the corresponding amine, forming ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate amine .
Mechanistic Insight :
The reduction proceeds via nucleophilic attack of hydride on the electrophilic carbonyl carbon, followed by protonation and elimination of water .
Alkylation at the Nitrogen Center
The secondary amine (post-reduction) undergoes alkylation to introduce substituents at the nitrogen atom.
Reaction Conditions :
-
Alkyl Halides : Treatment with alkyl iodides (e.g., methyl iodide) in the presence of NaH/DMF at 60°C yields N-alkylated derivatives .
-
Allylation : Allyl bromide with K₂CO₃ in DMF introduces allyl groups .
Example :
| Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Reduced amine | CH₃I, NaH/DMF | N-Methylquinoline derivative | 72 | |
| Reduced amine | Allyl bromide | N-Allylquinoline derivative | 68 |
Acylation Reactions
The amine group can be acylated to form amides, enhancing pharmacological activity.
Reaction Conditions :
-
Acetyl Chloride : Reacts with the amine in CH₂Cl₂ with triethylamine as a base to form N-acetyl derivatives .
-
Benzoyl Chloride : Similar conditions yield N-benzoyl analogs .
Data :
| Acylating Agent | Base | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetylquinoline | 80 | |
| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-Benzoylquinoline | 75 |
Ring-Opening Reactions
The bicyclic system can undergo ring-opening under strong acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening : Concentrated HCl at reflux cleaves the bicyclic structure to yield linear amines .
-
Oxidative Degradation : KMnO₄ in acidic medium oxidizes the ring to form dicarboxylic acids .
Stereochemical Considerations
The 4aS,8aS configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate has been explored for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antibacterial Testing
A study published in the Journal of Medicinal Chemistry assessed the antibacterial properties of several quinoline derivatives. This compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
Neurological Applications
Neuroprotective Effects
Quinoline derivatives are known for their neuroprotective effects. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research indicates that this compound may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study conducted on transgenic mice models of Alzheimer’s disease published in Neuroscience Letters, treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test .
Agricultural Chemistry
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the nervous system of certain pests. This compound has been tested against common agricultural pests such as aphids and beetles.
Case Study: Efficacy Against Aphids
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound reduced aphid populations by over 70% compared to untreated controls . This highlights its potential as an eco-friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Stereochemical Complexity: The target compound’s (4aS,8aS) configuration contrasts with analogs like 5h, which exhibits a decahydroquinoline core with a diastereomeric ratio (dr) of 6:1 during synthesis .
- Functional Group Diversity : Analogs such as 8a-i and the cyclopenta-fused derivative demonstrate how ester positioning and additional groups (e.g., nitro, chloro) influence reactivity and applications.
- Synthetic Efficiency : Yields for structurally related compounds range from 62% () to 89% , emphasizing the role of reaction conditions (e.g., NaBH₄ reduction, solvent systems) in optimizing output.
Physicochemical and Spectroscopic Properties
- Enantiomeric Purity : The compound in achieved 88% enantiomeric excess (ee) via HPLC, suggesting that chiral resolution techniques could be applicable to the target compound .
- Spectroscopic Data : FTIR and NMR (e.g., δH and δC shifts) for analogs () provide benchmarks for verifying the target compound’s structure. For instance, ester carbonyl stretches typically appear near 1700 cm⁻¹ in IR spectra .
- Thermodynamic Stability : The cyclopenta-fused analog has a predicted pKa of 3.82, indicating moderate acidity, while the target compound’s ester group likely confers higher lipophilicity.
Biological Activity
Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate is a compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by its octahydroquinoline core and an ethyl ester group at the 4a position. The molecular formula is , with a molecular weight of approximately 211.30 g/mol .
The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound can act as an inhibitor or activator depending on its structural characteristics. Studies suggest that it may influence various biochemical pathways by binding to active sites on enzymes or receptors.
Biological Activities
Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity : Research indicates that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines. This compound has shown promising results in inhibiting the growth of several cancer cell types:
Case Studies and Research Findings
- Antiallergy Activity : A study highlighted the development of related compounds with significant antiallergy activity. Ethyl derivatives have been noted for their potential efficacy in treating allergic reactions .
- Antiviral Potential : Recent investigations into quinoline derivatives have suggested antiviral properties against various viruses. The structure of this compound may provide a basis for further antiviral drug development .
- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes has been explored in biochemical assays. Its potential as a ligand in enzyme interactions suggests a role in drug design aimed at modulating enzyme activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
